molecular formula C11H15ClFN B3164630 Butyl[(2-chloro-6-fluorophenyl)methyl]amine CAS No. 893610-81-6

Butyl[(2-chloro-6-fluorophenyl)methyl]amine

Cat. No.: B3164630
CAS No.: 893610-81-6
M. Wt: 215.69 g/mol
InChI Key: IHCNOKDFNCAEQO-UHFFFAOYSA-N
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Description

Butyl[(2-chloro-6-fluorophenyl)methyl]amine (CAS: 893610-81-6) is an organic compound with the molecular formula C₁₁H₁₅ClFN and a molecular weight of 215.69 . Structurally, it consists of a butyl group attached to an amine nitrogen, which is further bonded to a 2-chloro-6-fluorophenylmethyl moiety.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCNOKDFNCAEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2-chloro-6-fluorophenyl)methyl]amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or another suitable organic solvent

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2-chloro-6-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Butyl[(2-chloro-6-fluorophenyl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butyl[(2-chloro-6-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Modifications

The following compounds share the 2-chloro-6-fluorophenylmethyl group but differ in substituents on the amine or adjacent functional groups:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Reference
Butyl[(2-chloro-6-fluorophenyl)methyl]amine Butyl group on amine C₁₁H₁₅ClFN 215.69
[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine Imidazole-propyl chain instead of butyl C₁₃H₁₅ClFN₃ 279.73
N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine (Compound 18) Tetrazole and methylbenzenamine core C₁₆H₁₄ClFN₄ 340.76
4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine Pyrazole ring with chloro substituent C₁₀H₈Cl₂FN₃ 260.10
2-{(2-Chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)acetamide Acetamide and cyano groups C₂₂H₁₉ClN₄O₂S 438.94

Key Observations :

  • Replacement of the butyl group with heterocycles (e.g., imidazole, tetrazole, pyrazole) introduces hydrogen-bonding capabilities, influencing solubility and target binding .
  • Bulky substituents like tetrazole (Compound 18) increase topological polar surface area (tPSA), enhancing solubility in simulated gastric fluid compared to lumiracoxib .

Physicochemical Properties

Compound tPSA (Ų) Solubility (mg/mL) LogP Reference
This compound ~25* Not reported ~3.2*
Compound 18 (tetrazole analog) 61.1 0.45 (gastric fluid) 3.8
Lumiracoxib (reference) 70.5 0.22 (gastric fluid) 2.9
[(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine 45.3 Not reported 2.5

*Estimated using computational tools due to lack of experimental data.

Key Observations :

  • The tetrazole group in Compound 18 increases tPSA and solubility compared to the butyl-substituted target compound, suggesting better oral bioavailability .
  • Imidazole derivatives exhibit moderate tPSA, balancing lipophilicity and solubility for membrane permeability .

Key Observations :

  • Compound 18’s COX-2 inhibition is comparable to celecoxib analogs, with improved selectivity over COX-1 .
  • Pyrazole derivatives like GSK 625 show strong binding to bacterial enzymes, highlighting the role of heterocycles in antimicrobial drug design .

Biological Activity

Butyl[(2-chloro-6-fluorophenyl)methyl]amine, also known as (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine, is a compound that has garnered attention in various fields, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for this compound is C12H17ClFN. The synthesis typically involves the nucleophilic substitution of (2-chloro-6-fluorophenyl)methylamine with butan-2-yl chloride in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.
  • Receptor Modulation : The compound can act as an agonist or antagonist at various receptor sites, potentially influencing neurotransmitter systems and contributing to therapeutic effects in neurological disorders.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through enzyme inhibition.
  • Neurological Applications : Its receptor modulation suggests potential use in treating neurological disorders, although specific studies on this application are still emerging.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Characteristics
This compoundC12H17ClFNUnique combination of chloro and fluoro substituents
Butyl[(2-chloro-4-fluorophenyl)methyl]amineC12H17ClFDifferent fluorine position; variation in activity
Butyl[(3-chlorophenyl)methyl]amineC12H17ClLacks fluorine; different reactivity profile

The presence of both chloro and fluoro groups on the phenyl ring significantly influences the compound's reactivity and biological activity compared to other amines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibits COX enzymes, leading to reduced inflammatory responses in vitro.
  • Potential Neurological Applications : Preliminary research suggests that it may modulate neurotransmitter systems, indicating potential therapeutic benefits for neurological conditions.
  • Comparative Studies : Research comparing this compound with others has highlighted its unique reactivity profile due to its specific substituents, which may enhance its efficacy as a pharmaceutical agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl[(2-chloro-6-fluorophenyl)methyl]amine
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Butyl[(2-chloro-6-fluorophenyl)methyl]amine

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